YX968

HDAC3 HDAC8 PROTAC

YX968 is a PROTAC (proteolysis-targeting chimera) that functions as a potent, rapid, and selective dual degrader of the class I histone deacetylases HDAC3 and HDAC8. With a molecular weight of 831.12 g/mol and a chemical formula of C₄₅H₆₆N₈O₅S , YX968 recruits the von Hippel-Lindau (VHL) E3 ligase to induce ubiquitination and proteasomal degradation of its target proteins.

Molecular Formula C45H66N8O5S
Molecular Weight 831.1 g/mol
Cat. No. B15544573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYX968
Molecular FormulaC45H66N8O5S
Molecular Weight831.1 g/mol
Structural Identifiers
InChIInChI=1S/C45H66N8O5S/c1-7-22-47-50-42(56)35-18-20-36(21-19-35)52-26-24-51(25-27-52)23-12-10-8-9-11-13-39(55)49-41(45(4,5)6)44(58)53-29-37(54)28-38(53)43(57)48-31(2)33-14-16-34(17-15-33)40-32(3)46-30-59-40/h14-21,30-31,37-38,41,47,54H,7-13,22-29H2,1-6H3,(H,48,57)(H,49,55)(H,50,56)/t31-,37+,38-,41+/m0/s1
InChIKeyKBTKRNXLECYGBY-NERSTHRASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

YX968 (CAS 2742732-92-7): Potent, Selective HDAC3/8 PROTAC Dual Degrader for Cancer Research Procurement


YX968 is a PROTAC (proteolysis-targeting chimera) that functions as a potent, rapid, and selective dual degrader of the class I histone deacetylases HDAC3 and HDAC8 [1]. With a molecular weight of 831.12 g/mol and a chemical formula of C₄₅H₆₆N₈O₅S [2], YX968 recruits the von Hippel-Lindau (VHL) E3 ligase to induce ubiquitination and proteasomal degradation of its target proteins [3]. The compound was developed through rational design and structure-activity relationship (SAR) studies, yielding a warhead based on an N′-propylbenzohydrazide scaffold conjugated to a VHL ligand via an eight-carbon linker [3].

YX968: Why Standard HDAC Inhibitors and Single-Target PROTACs Cannot Replace Its Dual Degradation Profile


YX968 is not a conventional small-molecule enzyme inhibitor; it is a PROTAC degrader that eliminates the entire target protein, thereby abrogating both enzymatic activity and any scaffolding functions that HDAC3 and HDAC8 may possess [1]. This mechanism fundamentally distinguishes it from pan-HDAC inhibitors (e.g., vorinostat/SAHA) and even from isozyme-selective inhibitors such as RGFP-966 (HDAC3) or PCI-34051 (HDAC8), which only block catalytic activity and may leave scaffolding-mediated signaling intact [1]. Furthermore, even among PROTACs, the degradation profile varies dramatically: XZ9002, an HDAC3-selective PROTAC, degrades HDAC3 with a DC₅₀ of 42 nM but exhibits no effect on HDAC8, whereas YX968 degrades both HDAC3 (DC₅₀ = 1.7 nM) and HDAC8 (DC₅₀ = 6.1 nM) [1][2]. Substituting YX968 with a pan-inhibitor or a single-target degrader would therefore yield a profoundly different cellular response, compromising experimental reproducibility and obscuring the biological roles of HDAC3/8 co-degradation [1].

YX968 Quantitative Differentiation: Head-to-Head Data Against Closest Analogues


Dual HDAC3/8 Degradation vs. Single-Target PROTAC XZ9002: Potency and Isoform Coverage

YX968 induces potent degradation of both HDAC3 (DC₅₀ = 1.7 nM) and HDAC8 (DC₅₀ = 6.1 nM) in MDA-MB-231 triple-negative breast cancer cells following 8 h treatment, whereas the first-generation HDAC3-selective PROTAC XZ9002 degrades only HDAC3 with a significantly higher DC₅₀ of 42 nM (14 h treatment) and shows no effect on HDAC8 protein levels [1][2]. YX968 is thus 25-fold more potent against HDAC3 and provides the additional benefit of HDAC8 co-degradation [1].

HDAC3 HDAC8 PROTAC Degradation Selectivity

Exceptional Degradation-Selectivity Window: DC₅₀/IC₅₀ Ratios Compared to XZ9002

YX968 displays a degradation potency (DC₅₀) that is >100-fold lower than its enzymatic inhibition potency (IC₅₀) for both HDAC3 and HDAC8, indicating that at concentrations required for maximal degradation, YX968 exerts minimal direct enzyme inhibition [1][2]. In stark contrast, the comparator PROTAC XZ9002 exhibits an IC₅₀ for HDAC3 (350 nM) that lies within 10-fold of its DC₅₀ (42 nM), raising concerns about confounding inhibitory effects at degradation-effective concentrations [1].

Selectivity IC50 DC50 Therapeutic Window Off-target

Superior Anti-Proliferative Activity vs. HDAC3-Selective PROTAC XZ9002

YX968 is reported to be 'much more potent in inhibiting breast cancer cell proliferation than XZ9002' based on direct comparative cell viability experiments conducted in the same study [1]. While precise IC₅₀ values for proliferation are not provided in the publicly available summary, the qualitative observation of superior potency aligns with YX968’s lower DC₅₀ and its unique ability to co-degrade HDAC8 [1].

Cell Proliferation Cancer PROTAC Efficacy

Avoidance of Histone Hyperacetylation at Degradation Concentrations: Targeted Degradation vs. Pan-HDAC Inhibition

YX968 induces histone acetylation only at concentrations far exceeding those required for HDAC3/8 degradation. In MDA-MB-231 and MCF7 cells, significant increases in acetylated histones (H3K27ac, H2BK5ac, H4K8ac) were observed only at YX968 concentrations >100 nM, whereas maximal degradation of HDAC3 and HDAC8 occurs at 1–16 nM [1]. This contrasts sharply with pan-HDAC inhibitors such as vorinostat (SAHA), which cause global histone hyperacetylation at low nanomolar concentrations across all class I HDACs [1].

Histone Acetylation Epigenetics Mechanism of Action Selectivity

Mechanism-Dependent Cytotoxicity: PROTAC Degradation Outperforms Pharmacological Inhibition

In colony formation assays across multiple breast cancer cell lines, YX968 suppresses clonogenic growth at low nanomolar concentrations, whereas its degradation-incompetent negative control (YX968-NC) and the combination of the HDAC3 inhibitor RGFP-966 with the HDAC8 inhibitor PCI-34051 fail to achieve comparable growth suppression [1]. This demonstrates that YX968’s cytotoxic effect requires actual degradation of the target proteins and cannot be recapitulated by simply inhibiting their enzymatic activity [1].

Apoptosis Cytotoxicity PROTAC Cancer

YX968: Recommended Research Applications Based on Validated Differentiation


Delineating HDAC3 vs. HDAC8 Scaffolding Functions in Breast Cancer

YX968 enables loss-of-function studies that probe both enzymatic and scaffolding activities of HDAC3/8 simultaneously. Because the compound degrades both proteins at low nanomolar concentrations without inducing global histone hyperacetylation [1], it is ideally suited for transcriptomic, proteomic, and phenotypic analyses aimed at identifying HDAC3/8-specific gene regulatory programs in breast cancer models [1].

Target Validation and Biomarker Discovery in Triple-Negative Breast Cancer (TNBC)

The superior anti-proliferative potency of YX968 in TNBC cell lines (MDA-MB-231) compared to single-target PROTACs and HDAC inhibitors [1] positions it as a powerful chemical probe for validating HDAC3/8 as therapeutic targets in TNBC. Researchers can use YX968 to correlate degradation kinetics with downstream effects on cell cycle arrest, apoptosis, and colony formation [1].

Mechanism-of-Action Studies Comparing Degradation vs. Inhibition

YX968, together with its negative control YX968-NC and the HDAC3 inhibitor RGFP-966 plus HDAC8 inhibitor PCI-34051, provides a robust experimental system to deconvolve the contributions of enzymatic inhibition versus protein elimination [1]. This is particularly valuable for addressing the long-standing challenge that many HDAC inhibitors lack true isozyme selectivity and cannot fully abolish HDAC3/8 scaffolding functions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for YX968

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.